Linagliptin N-D-Glucuronide is a significant metabolite of linagliptin, a dipeptidyl peptidase-4 inhibitor utilized in the management of type 2 diabetes mellitus. Linagliptin itself was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in 2011. The compound functions primarily by increasing the levels of incretin hormones, which play a crucial role in glucose metabolism.
Linagliptin is synthesized through various chemical processes, with its metabolic pathways leading to the formation of N-D-glucuronide. This metabolite is formed predominantly via glucuronidation, a common phase II metabolic reaction that enhances the solubility of drugs for excretion.
Linagliptin N-D-Glucuronide is classified as a metabolite of linagliptin, which falls under the category of small molecule pharmaceuticals. It is particularly noted for its role in pharmacokinetics and drug metabolism.
The synthesis of linagliptin involves several intricate steps, often utilizing both stepwise and one-pot methods. The one-pot method has been noted for its efficiency and higher yield:
The synthesis includes the use of phase transfer catalysts to facilitate reactions between immiscible phases, enhancing reaction rates and yields. For instance, a typical one-pot synthesis might involve the following steps:
Linagliptin has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula for linagliptin is , with a molecular weight averaging approximately 472.54 g/mol .
The structural analysis reveals that linagliptin contains:
Linagliptin undergoes various metabolic transformations, primarily through glucuronidation, leading to metabolites such as linagliptin N-D-glucuronide. This reaction involves:
The primary metabolic pathways include:
Linagliptin acts as a competitive inhibitor of Dipeptidyl Peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide 1 (GLP-1). By inhibiting this enzyme:
A single oral dose can lead to over 80% inhibition of Dipeptidyl Peptidase-4 activity for at least 24 hours . This sustained action contributes significantly to glycemic control in patients with type 2 diabetes.
Relevant data indicate that linagliptin's properties facilitate effective absorption and distribution within biological systems, contributing to its therapeutic efficacy .
Linagliptin N-D-glucuronide serves as an important biomarker in pharmacokinetic studies assessing the metabolism of linagliptin. Its analysis helps in understanding:
Furthermore, ongoing research explores its role in therapeutic monitoring and personalized medicine approaches for diabetes management. Understanding the pharmacokinetics of linagliptin and its metabolites aids clinicians in optimizing treatment regimens for better patient outcomes.
Glucuronidation, mediated primarily by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, constitutes a major Phase II metabolic pathway that enhances compound hydrophilicity for efficient elimination. This enzymatic process involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid) to nucleophilic functional groups—typically hydroxyl, carboxyl, amino, or sulfur moieties—forming water-soluble β-D-glucuronides. For linagliptin, glucuronidation targets the piperidine nitrogen within its aminopiperidinyl group, generating an N-glucuronide conjugate rather than the more common O-glucuronide [5] [7].
This biotransformation profoundly alters linagliptin's pharmacokinetic behavior through several mechanisms:
Table 1: Structural Characteristics of Linagliptin and Linagliptin N-D-Glucuronide
Characteristic | Linagliptin | Linagliptin N-D-Glucuronide |
---|---|---|
Molecular Formula | C₂₅H₂₈N₈O₂ | C₃₁H₃₈N₈O₇ |
Molecular Weight (g/mol) | 472.55 | 634.68 |
CAS Number | 668270-12-0 | Not publicly available |
SMILES Notation | CC#CCN1C2=C(N=C1N3CCCC@HN)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | CC#CCN1C2=C(N=C1N3CCCC@HN[C@H]4C@@HO)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C |
Primary Metabolic Site | Aminopiperidinyl nitrogen | Conjugated glucuronyl group |
Linagliptin undergoes limited hepatic metabolism, with approximately 90% excreted unchanged. However, the identified metabolites arise predominantly through glucuronidation rather than oxidative pathways. Pharmacokinetic studies using radiolabeled linagliptin reveal that the N-D-glucuronide (historically designated CD 1790) constitutes the principal circulating metabolite, accounting for approximately 18% of the molar linagliptin plasma exposure (AUC₂₄) following a single 10-mg oral dose. This positions it as the most significant biotransformation product despite linagliptin's overall metabolic stability [1] [5].
Enzymology studies identify UGT1A9 and UGT1A8 as the primary isoforms responsible for linagliptin N-glucuronidation, with minor contributions from UGT1A7 and UGT1A10. These enzymes exhibit tissue-specific expression patterns:
The metabolite's pharmacokinetic profile diverges significantly from the parent drug:
Table 2: Metabolic and Pharmacokinetic Characteristics of Linagliptin N-D-Glucuronide
Parameter | Findings | Study System/Reference |
---|---|---|
Metabolic Contribution | ~18% of plasma AUC₂₄ after 10 mg oral dose | Human pharmacokinetic study [1] |
Primary UGT Isoforms | UGT1A9 > UGT1A8 > UGT1A7/UGT1A10 | In vitro recombinant enzyme assays [5] |
Transporter Interactions | Minimal interaction with OATs, OCTs, OATPs; not a P-gp substrate | HEK293 transfected cell models [6] |
Biliary Excretion | Major route (parent + metabolite); enterohepatic recirculation negligible | Rat biliary cannulation studies [1] |
Renal Excretion | Minor route (≤5% of dose as glucuronide) | Human mass balance study [5] |
DPP-4 Inhibitory Activity | Pharmacologically inactive (IC₅₀ >> parent compound) | Enzymatic assays [5] [8] |
The metabolic fate of DPP-4 inhibitors substantially influences their clinical applicability across diverse patient populations. Linagliptin's unique biotransformation—characterized by minimal oxidative metabolism and predominant excretion of unchanged drug complemented by N-glucuronidation—confers distinct advantages over other agents in its class:
The structural basis for linagliptin's metabolic resistance lies in its xanthine core and quinazoline substituent, which sterically shield potential oxidation sites while directing metabolism toward selective N-glucuronidation. This scaffold differs fundamentally from peptidomimetic DPP-4 inhibitors (e.g., sitagliptin, vildagliptin), which undergo more extensive Phase I metabolism. Consequently, linagliptin maintains >80% DPP-4 inhibition at 24 hours post-dose despite once-daily dosing, partly due to sustained parent drug exposure but also because the glucuronide does not sequester inhibitory potential [8] [9].
Table 3: Comparative Biotransformation Pathways of Select DPP-4 Inhibitors
Drug | Primary Metabolic Pathway(s) | Key Metabolites | Enzymes/Transporters Involved |
---|---|---|---|
Linagliptin | Direct excretion (fecal) + N-Glucuronidation | Linagliptin N-D-glucuronide | UGT1A9; Minimal CYP3A4; P-gp efflux [1] [5] |
Sitagliptin | Renal excretion + CYP-mediated oxidation | Hydroxylated isozymes | CYP3A4/CYP2C8; OAT3 uptake [4] |
Saxagliptin | CYP-mediated oxidation + renal excretion | Active hydroxylated metabolite (50% potency) | CYP3A4/5; P-gp substrate [4] |
Vildagliptin | Hydrolysis (kidney) + oxidation | Inactive carboxylic acid derivative | DPP-4 hydrolysis; CYP-independent [4] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: